REACTION_CXSMILES
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[F:1][C:2]1[C:9]([I:10])=[C:8]([CH3:11])[CH:7]=[CH:6]C=1C#N.[O:12]1[CH2:17][CH2:16]OCC1.O.S(=O)(=O)(O)[OH:20]>>[F:1][C:2]1[C:9]([I:10])=[C:8]([CH3:11])[CH:7]=[CH:6][C:16]=1[C:17]([OH:12])=[O:20]
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Name
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|
Quantity
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3.9385 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1I)C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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4 mL
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
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ice water
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Quantity
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200 mL
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Type
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solvent
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Smiles
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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The resulting tan precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water and ethyl acetate
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Type
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CUSTOM
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Details
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dried under vacuum
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Name
|
|
Type
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product
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Smiles
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FC1=C(C(=O)O)C=CC(=C1I)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |